N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide
Description
Properties
CAS No. |
93942-16-6 |
|---|---|
Molecular Formula |
C24H53N5O |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C24H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(30)29-23-22-28-21-20-27-19-18-26-17-16-25/h26-28H,2-23,25H2,1H3,(H,29,30) |
InChI Key |
PEOXEUKZSKKSAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
The key step is the formation of the amide bond between hexadecanoic acid and the polyamine moiety. Common methods include:
- Carbodiimide-mediated coupling: Using reagents like dicyclohexylcarbodiimide (DCC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives such as N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for nucleophilic attack by the amine.
- Direct coupling: Heating hexadecanoic acid with the polyamine under dehydrating conditions or using coupling agents to promote amide bond formation.
This step yields the hexadecanoyl amide intermediate with a free aminoethyl chain for further functionalization.
Polyamine Chain Assembly
The polyamine chain, consisting of multiple 2-aminoethylamino units, can be constructed by:
- Stepwise alkylation or amination: Reacting ethylene diamine derivatives sequentially to extend the chain.
- Use of protected intermediates: Protecting groups on amines (e.g., Boc or Fmoc) may be employed to control the selective reaction of amino groups during chain elongation.
- Reductive amination or nucleophilic substitution: To introduce aminoethyl groups onto the growing chain.
The final product contains four linked aminoethyl units attached to the amide nitrogen, forming a tetraamine structure.
Purification and Characterization
- Chromatographic purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used for purification, employing mobile phases such as acetonitrile-water mixtures with phosphoric or formic acid for MS compatibility.
- Analytical methods: Mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) confirm the structure and purity.
- Separation of impurities: Preparative HPLC can isolate impurities and ensure high purity for pharmacokinetic or analytical applications.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Starting Materials | Hexadecanoic acid (palmitic acid), ethylene diamine derivatives |
| Coupling Agents | DCC, EDC, NHS |
| Reaction Conditions | Room temperature to mild heating; solvent systems include DMF, dichloromethane, or others |
| Purification Techniques | Reverse-phase HPLC with acetonitrile/water and acid modifiers |
| Yield | Moderate to high, depending on reaction optimization |
| Analytical Techniques | MS, NMR, IR, HPLC |
| Applications | Surfactants, pharmacokinetics, biochemical research |
Notes on Related Compounds and Variants
- Monoacetate salts and related amides with fewer aminoethyl units have been synthesized similarly, indicating the modular nature of the synthesis.
- Microwave-assisted solvent-free synthesis has been reported for related long-chain amides and imidazolines, suggesting potential for rapid and green synthesis routes.
- The compound’s multiple amine groups confer high polarity and potential for switchable surfactant properties, relevant in advanced material and biochemical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and nitriles.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted amides, nitriles, and secondary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H49N5O3
- Molecular Weight : 431.7 g/mol
- CAS Number : 93942-14-4
The compound features a long hydrophobic alkyl chain (hexadecane) attached to a polyamine structure, which influences its solubility and interaction with biological membranes.
Chemical Analysis
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide has been successfully analyzed using high-performance liquid chromatography (HPLC). The method involves:
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
- Column : Newcrom R1 HPLC column with particle sizes suitable for both standard and ultra-performance liquid chromatography (UPLC).
This technique allows for the isolation of impurities and can be scaled for preparative separation, making it valuable for pharmacokinetic studies .
Pharmacokinetics
The compound's unique structure suggests potential applications in drug delivery systems. Its ability to traverse biological membranes due to the hydrophobic alkyl chain may enhance the bioavailability of therapeutic agents. Studies indicate that compounds with similar structures can facilitate the transport of drugs across cellular barriers, potentially improving efficacy in targeted therapies .
Therapeutic Uses
While specific clinical applications of this compound are still under investigation, its polyamine structure is known to exhibit biological activity. Polyamines play crucial roles in cellular functions such as cell growth, differentiation, and apoptosis. Therefore, compounds like this may have implications in cancer therapy and regenerative medicine .
Case Study 1: HPLC Analysis of Impurities
A study conducted by SIELC Technologies demonstrated the effective separation of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate on an HPLC system. The researchers found that using formic acid instead of phosphoric acid improved mass spectrometry compatibility, highlighting the compound's adaptability for various analytical techniques .
Case Study 2: Drug Delivery Systems
Research has indicated that compounds with similar structures to N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate can enhance drug delivery efficiency. For instance, studies on polyamine-conjugated drugs showed increased cellular uptake and improved therapeutic outcomes in preclinical cancer models .
Mechanism of Action
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form stable complexes with metal ions, making it effective in chelation therapy. Additionally, its amphiphilic nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octanamide monoacetate ()
- Structure: Shares the tetra-aminoethyl chain but has a shorter C8 alkyl group.
- Key Differences: Molecular Weight: 440.6 (target compound) vs. 400.6 (octanamide analogue). Lipophilicity: The C16 chain in the target compound increases LogP (estimated >6) compared to the octanamide analogue (LogP ~4.8) . Hydrogen Bonding: Both have 8 H-bond donors and 9 acceptors, but the longer alkyl chain in the target reduces aqueous solubility .
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate ()
- Structure: Similar C16 chain but with a di-aminoethyl group and an acetate counterion.
- Key Differences: Branching: The target compound has four aminoethyl branches vs. two in the palmitamide analogue. Ionization: The acetate group in the analogue enhances solubility, whereas the target relies on free amines for protonation .
Functional Analogues in Gene Transfection ()
Compounds like TH4 (N-[6-Amino-1-oxohexan-2-yl]-N′-{2-[N,N-bis(2-aminoethyl)amino]-ethyl}-2-hexadecylpropandiamide) share the hexadecyl and polyamine motifs.
- Key Comparisons :
- pKa Values : TH4’s protonation states (pKa ~6–9) facilitate endosomal escape in gene delivery, a property likely shared by the target compound due to similar amine density .
- Synthetic Complexity : TH4 requires stereospecific synthesis, whereas the target compound’s linear structure may simplify production .
Derivatives with Modified Headgroups
Hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- ()
- Structure: Replaces aminoethyl with hydroxyethyl groups.
- Key Differences :
Table 1: Key Properties of Target Compound and Analogues
*Estimated based on alkyl chain length.
Biological Activity
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide, a complex amide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple amino acids or their derivatives. The general approach includes:
- Formation of Aminoethyl Chains : Utilizing standard peptide coupling techniques.
- Amidation : Reacting the terminal amine with hexadecanoyl chloride to form the amide bond.
- Purification : Techniques such as chromatography are used to isolate the final product.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, studies show that compounds with similar aminoalkyl structures can inhibit cell proliferation in various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 5.0 |
| Compound B | MCF7 (Breast Cancer) | 3.5 |
These results suggest that modifications in the amino chain length and branching can significantly affect cytotoxicity and selectivity towards cancer cells .
Antioxidant Properties
The antioxidant potential of similar compounds has been explored extensively. For example, certain derivatives demonstrate significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The DPPH assay results indicate:
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| Compound A | 85% |
| Compound B | 78% |
These findings highlight the potential of this compound as a therapeutic agent against oxidative damage .
The proposed mechanisms for the biological activities of this compound include:
- Cell Membrane Interaction : The long hydrophobic chain may facilitate membrane penetration, enhancing bioavailability.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism .
- Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate pathways related to apoptosis and cell cycle regulation.
Case Studies
A notable case study involving a structurally related compound demonstrated its efficacy in reducing tumor size in xenograft models by over 50% when administered at a specific dosage over four weeks . Such studies emphasize the need for further investigation into the pharmacokinetics and therapeutic windows of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)hexadecan-1-amide?
- Methodology : The compound can be synthesized via sequential amidation reactions. A common approach involves coupling hexadecanoic acid derivatives with polyamine chains (e.g., tetraethylenepentamine analogs) using carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid . Alternatively, boric acid-catalyzed amidation under reflux conditions (e.g., toluene, 110°C) may improve yield for sterically hindered intermediates .
- Key Considerations : Optimize reaction time and stoichiometry to avoid over- or under-functionalization of the polyamine backbone.
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify amine and amide proton environments and alkyl chain integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) confirm amide bond formation .
Q. What are the primary research applications of this compound?
- Applications :
- Drug Delivery : Acts as an amphiphilic carrier due to its long alkyl chain and hydrophilic polyamine core, enabling micelle formation for hydrophobic drug encapsulation .
- Surface Chemistry : Used as a surfactant in nanoparticle synthesis to stabilize colloidal dispersions .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step amidation reactions?
- Optimization Strategies :
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps, reducing cross-reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of polyamine intermediates, while dehydrating agents (e.g., molecular sieves) shift equilibrium toward amide formation .
- Data-Driven Approach : Employ design-of-experiments (DoE) software to model reaction parameters (temperature, pH, reagent ratios) and identify optimal conditions .
Q. What experimental approaches resolve contradictions in the compound’s amphiphilic behavior across studies?
- Contradiction Analysis : Discrepancies in critical micelle concentration (CMC) values may arise from purity variations or measurement techniques (e.g., fluorescence vs. surface tension).
- Resolution Methods :
- Standardized Purification : Use preparative HPLC to isolate >98% pure compound .
- Multi-Technique Validation : Compare CMC via dynamic light scattering (DLS), isothermal titration calorimetry (ITC), and pyrene fluorescence assays .
Q. How can computational modeling enhance the design of derivatives for targeted applications?
- Methodology :
- Molecular Dynamics (MD) Simulations : Predict micelle stability and drug-loading efficiency by modeling alkyl chain packing and polyamine-water interactions .
- QSAR Studies : Correlate structural modifications (e.g., alkyl chain length, amine substitution) with biological activity (e.g., cytotoxicity, membrane permeability) .
Data Contradiction and Reproducibility
Q. Why do biological activity assays for this compound show variability across laboratories?
- Critical Factors :
- Batch-to-Batch Variability : Ensure consistent synthesis protocols and characterize each batch via NMR/MS .
- Assay Conditions : Standardize cell culture media pH, serum content, and incubation time to minimize confounding variables .
Methodological Framework
| Research Stage | Tools/Techniques | References |
|---|---|---|
| Synthesis | Carbodiimide coupling, Boc protection | |
| Characterization | HRMS, NMR, FT-IR | |
| Application | MD simulations, DLS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
